molecular formula C16H17FN2O4S B4196780 N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide

Cat. No. B4196780
M. Wt: 352.4 g/mol
InChI Key: WBBNVEQPHXIRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FSBA is a sulfonamide derivative of phenylalanine that has been extensively studied for its ability to selectively modify proteins and peptides.

Mechanism of Action

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide modifies cysteine residues in proteins and peptides by forming a covalent bond with the thiol group. The reaction is selective for cysteine residues due to the presence of a bulky phenylalanine side chain that prevents reaction with other amino acid residues. The modified cysteine residue can then be used for further chemical modification or conjugation with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect protein stability, enzymatic activity, or antigenicity. However, the modification of cysteine residues may affect protein-protein interactions or conformational changes, which should be taken into consideration when interpreting experimental results.

Advantages and Limitations for Lab Experiments

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has several advantages over other protein modification reagents. It is selective for cysteine residues, which allows for site-specific modification. It is also a small molecule that can penetrate cell membranes, making it useful for studying intracellular proteins. However, the synthesis of this compound can be challenging, and the reaction conditions need to be carefully optimized to avoid side reactions. Additionally, the modification of cysteine residues may affect protein function, which should be carefully evaluated.

Future Directions

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has a wide range of potential applications in biochemical research. One future direction is the development of new this compound derivatives with improved selectivity or reactivity. Another direction is the use of this compound for studying protein-protein interactions in complex biological systems, such as in vivo or in situ. Additionally, this compound can be used in combination with other protein modification reagents to achieve multiple modifications in a single protein. Overall, this compound is a promising tool for studying protein structure and function, and its potential applications are still being explored.

Scientific Research Applications

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has been widely used in biochemical research as a tool for site-specific protein modification. It is particularly useful in studying protein-protein interactions, protein folding, and protein localization. This compound can selectively modify cysteine residues in proteins and peptides, which can be used to introduce fluorescent or biotin tags for imaging or affinity purification. This compound has also been used to study the conformational changes of proteins in response to ligand binding.

properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-23-14-8-7-12(17)10-15(14)24(21,22)19-13(16(18)20)9-11-5-3-2-4-6-11/h2-8,10,13,19H,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBNVEQPHXIRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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